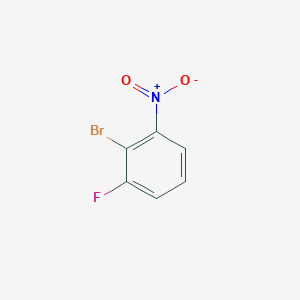

2-Bromo-3-fluoronitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVWQQTOYDXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593216 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59255-94-6 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Historical Perspectives on Halogenated Nitrobenzene (B124822) Synthesis

The journey into the synthesis of halogenated nitrobenzenes is rooted in the foundational discoveries of aromatic chemistry. The first preparation of nitrobenzene in 1834 by treating benzene (B151609) with fuming nitric acid marked a significant milestone. britannica.com Early methods for producing halogenated nitroaromatics often involved direct electrophilic halogenation or nitration of a pre-halogenated benzene ring. britannica.comorgsyn.org

Historically, the synthesis of compounds with multiple halogen and nitro substituents was challenging due to issues with regioselectivity and harsh reaction conditions. The introduction of halogens onto a nitrobenzene ring, for instance, is significantly slower than on benzene itself due to the deactivating nature of the nitro group. britannica.com Similarly, the nitration of a halobenzene typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product. uri.eduedubirdie.com The separation of these isomers often relied on physical methods like fractional crystallization, exploiting differences in solubility. uri.edu The development of catalysts, such as iron powder for bromination, played a crucial role in improving the efficiency of these early reactions. orgsyn.org These fundamental reactions laid the groundwork for the more sophisticated, multi-step syntheses used today.

Contemporary Synthetic Routes to 2-Bromo-3-fluoronitrobenzene

Modern synthetic approaches to this compound and its isomers leverage a deeper understanding of reaction mechanisms and a wider array of reagents. These routes can be broadly categorized by the key bond-forming reaction used to assemble the target molecule.

A direct and common method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. scribd.comwikipedia.org In the context of this compound, the most straightforward precursor for this reaction is 2-bromo-1-fluorobenzene (also known as 2-bromo-fluorobenzene).

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. edubirdie.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. edubirdie.comwikipedia.org The reaction of 2-bromo-3-fluorobenzene with nitric acid in the presence of the sulfuric acid catalyst yields this compound.

The directing effects of the existing halogen substituents on the aromatic ring guide the position of the incoming nitro group. Both fluorine and bromine are ortho-, para-directors. edubirdie.com However, the steric hindrance from the bromine atom and the strong inductive effect of both halogens influence the final regioselectivity. Controlling reaction conditions, such as temperature, is crucial to prevent dinitration. uri.eduedubirdie.com

Table 1: Example of a Nitration Reaction for a Halogenated Benzene

| Starting Material | Reagents | Key Conditions | Product(s) |

|---|---|---|---|

| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | < 60 °C | p-bromonitrobenzene, o-bromonitrobenzene |

This table illustrates typical conditions for nitration reactions on related halogenated aromatic compounds, as specific yield data for the nitration of 2-bromo-1-fluorobenzene is not detailed in the provided sources.

An alternative synthetic strategy involves introducing the bromine atom onto a fluoronitrobenzene precursor, such as 3-fluoronitrobenzene. Bromination is an electrophilic aromatic substitution reaction, typically employing molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the aromatic ring. libretexts.org

When brominating 3-fluoronitrobenzene, the directing effects of the existing substituents must be considered. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating group but an ortho-, para-director. The combined influence of these groups will determine the position of bromination. The nitro group will direct the incoming bromine to the positions meta to it (C5), while the fluorine atom will direct it to the positions ortho (C2, C4) and para (C6) to itself. The outcome depends on the relative activating/deactivating strengths and directing power of the two substituents.

Introducing a fluorine atom onto a nitrobenzene ring can be accomplished through several methods. While direct fluorination with F₂ is generally too reactive and difficult to control, other methods are more common in laboratory and industrial synthesis. thieme-connect.de

One prominent method is nucleophilic aromatic substitution (SɴAr). This involves reacting a suitable precursor, such as 2-bromo-3-chloro-nitrobenzene, with a fluoride (B91410) source like potassium fluoride (KF). The reaction is often facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent at high temperatures. For an SɴAr reaction to be effective, the leaving group (in this case, chlorine) must be positioned ortho or para to a strong electron-withdrawing group, such as the nitro group, which activates the ring towards nucleophilic attack. thieme-connect.de

Another classical and powerful method is the Balz-Schiemann reaction, which is discussed in the following section on diazotization. thieme-connect.de

Diazotization provides an indirect yet highly effective route for introducing fluorine onto an aromatic ring. This process involves the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt, which can then be transformed into a variety of functional groups. thieme-connect.denih.gov

To synthesize this compound via this route, a potential precursor would be 2-bromo-3-nitroaniline (B1315865). The synthesis would proceed in two main steps:

Diazotization : The 2-bromo-3-nitroaniline is treated with a nitrosating reagent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding arenediazonium salt. thieme-connect.degoogle.com

Fluoro-dediazoniation : The resulting diazonium salt is then subjected to decomposition in the presence of a fluoride source. In the classic Balz-Schiemann reaction, the diazonium salt is isolated as a tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. thieme-connect.de Modern variations may use anhydrous hydrogen fluoride or other fluoride reagents. thieme-connect.de

A patent for the synthesis of the isomer 3-bromo-2-fluoronitrobenzene (B1519329) describes the diazotization of 2-bromo-6-nitroaniline (B44865) using a fluoride source (like fluoroboric acid) and a nitro compound (like isoamyl nitrite) to generate the diazonium salt intermediate, which is then decomposed under heating to yield the final product. google.com This highlights the industrial applicability of diazotization reactions for producing fluoronitroaromatics. google.com

The synthesis of this compound is often best achieved through a multi-step sequence that carefully controls the introduction of each functional group to ensure the correct regiochemistry. libretexts.orglibretexts.org The order of reactions is critical.

A plausible multi-step synthesis could start from a simpler, commercially available precursor and build the molecule step-by-step. For example, one could envision a sequence starting from o-bromoaniline, similar to a patented synthesis for an isomer. google.com

Table 2: Hypothetical Multi-Step Synthesis of 3-Bromo-2-fluoronitrobenzene

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Acetylation | o-bromoaniline | Acetyl chloride, base | N-(2-bromophenyl)acetamide |

| 2 | Nitration | N-(2-bromophenyl)acetamide | Nitric acid | N-(2-bromo-6-nitrophenyl)acetamide |

| 3 | Hydrolysis | N-(2-bromo-6-nitrophenyl)acetamide | Acid (e.g., HCl) | 2-bromo-6-nitroaniline |

| 4 | Diazotization/Fluorination | 2-bromo-6-nitroaniline | Fluoride source (e.g., HBF₄), Nitrite source | 3-bromo-2-fluoronitrobenzene |

This table is based on a described synthesis for an isomer and illustrates a potential strategic approach. google.com

This sequence demonstrates a common strategy:

Protection : The initial amino group is protected as an acetamide (B32628) to control its reactivity and directing effects. google.com

Nitration : The nitro group is introduced. The acetamido group directs the nitration. google.com

Deprotection : The protecting group is removed to regenerate the amine. google.com

Functional Group Interconversion : The amino group is converted to the desired fluorine atom via diazotization. google.com

Such multi-step sequences, while longer, offer superior control over the final product's structure compared to single-step reactions on highly substituted rings. libretexts.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of synthetic routes to this compound are highly dependent on the careful optimization of various reaction parameters. General strategies in chemical synthesis focus on systematically adjusting conditions to maximize product formation while minimizing byproducts and reaction times. nih.gov Key factors that are typically optimized include temperature, solvent, catalyst, and reactant concentrations.

While specific optimization studies for the direct synthesis of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous syntheses of related fluoronitroaromatic compounds. For instance, the synthesis of fluoronitrobenzenes via halogen exchange fluorination is a common method where optimization plays a critical role. researchgate.net

Key Optimization Parameters:

Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction mechanism. Polar aprotic solvents like dimethylformamide (DMF) or sulfolane (B150427) are often employed in fluorination reactions. researchgate.netgoogle.com The molar ratio of solvent to the substrate can also be a critical factor; using too little solvent can slow the reaction, while an excess can decrease the yield due to the formation of by-products. google.com

Catalyst: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or macrocyclic ethers, are frequently used to enhance the rate of halogen exchange reactions. researchgate.netgoogle.com The selection and concentration of the catalyst are key optimization points. Research on p-fluoronitrobenzene synthesis demonstrated that increasing the amount of tetramethylammonium (B1211777) chloride as a catalyst increased both the conversion of the starting material and the yield of the product up to an optimal concentration. researchgate.net

Reaction Time: Optimizing reaction time is essential for maximizing yield and throughput while conserving energy. Reactions are typically monitored over time to determine the point at which the product yield is maximized before side reactions begin to dominate. For the synthesis of p-fluoronitrobenzene, a reaction time of 15 hours was found to be optimal, with longer times leading to a slight decrease in yield. researchgate.net

The following interactive data table illustrates the effect of various catalysts on the yield of a halogen exchange fluorination reaction for producing p-fluoronitrobenzene, a process with similar principles that would apply to optimizing the synthesis of this compound.

| Catalyst | p-Chloronitrobenzene Conversion Rate (%) | p-Fluoronitrobenzene Yield (%) |

| Tetramethylammonium chloride | 97.86 | 91.58 |

| Tetraethylammonium chloride | 93.47 | 85.36 |

| Tetrabutylammonium chloride | 95.21 | 88.17 |

| No Catalyst | 31.54 | 23.82 |

| Data derived from a study on the synthesis of p-fluoronitrobenzene, illustrating the significant impact of catalyst choice on reaction efficiency. researchgate.net |

By systematically studying these parameters, often using methodologies like Design of Experiments (DoE), chemists can identify the optimal conditions to achieve high yields and purity for the target compound, this compound. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpdd.org Applying these principles to the synthesis of this compound involves considering the environmental impact of starting materials, solvents, reagents, and energy consumption.

Potential Green Chemistry Strategies:

Solvent Selection: A primary goal of green chemistry is to replace hazardous solvents with safer alternatives. In syntheses analogous to that of this compound, solvents like dichloromethane (B109758) and benzene have been used. scielo.br A greener approach involves substituting these with solvents that have a better environmental, health, and safety profile, such as acetonitrile (B52724) or, ideally, water, if the reaction chemistry allows. scielo.br The development of solvent-free reaction conditions represents an even more advanced green chemistry approach.

Catalysis: The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency, reduce energy requirements, and allow for reactions to occur under milder conditions. In the synthesis of fluorinated aromatics, catalytic methods, such as using phase-transfer catalysts, can significantly improve yields and reaction rates, reducing the need for high temperatures and long reaction times, thereby saving energy. researchgate.netgoogle.com Catalytic reduction methods, for instance using a nickel catalyst for converting a nitro group, are often more environmentally benign than stoichiometric reagents. chemicalbook.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that involve fewer steps and generate fewer byproducts are preferred. For example, a synthetic pathway for an isomer, 3-bromo-2-fluoronitrobenzene, was highlighted for avoiding expensive and wasteful fluorinating reagents like CsF in favor of a more atom-economical diazotization process. google.com

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations directly translates to reduced energy consumption. As discussed in the optimization section, finding the ideal balance of temperature and reaction time is not only key for yield enhancement but also for improving the energy efficiency of the process. researchgate.net

Process Intensification: The use of modern technologies like flow reactors can lead to safer and more efficient processes. Self-optimizing flow reactors can reduce the consumption of starting materials and solvents compared to traditional batch processing, although the initial setup requires careful consideration to minimize waste during condition screening. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Patterns in Halogenated Nitrobenzenes

Electrophilic Aromatic Substitution (EAS) on the 2-bromo-3-fluoronitrobenzene ring is significantly disfavored due to the powerful electron-withdrawing nature of the nitro group and the inductive effects of the halogens, which deactivate the ring towards attack by electrophiles. msu.edustackexchange.com However, should a reaction be forced under harsh conditions, the regiochemical outcome is determined by the directing effects of the existing substituents.

Nitro Group (-NO2): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly at the ortho and para positions. libretexts.orgmakingmolecules.com

Halogens (-Br, -F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps stabilize the arenium ion intermediate when attack occurs at the ortho and para positions. libretexts.orgpressbooks.pubwikipedia.org

In this compound, the directing effects are as follows:

The nitro group at C1 directs incoming electrophiles to the C3 and C5 positions (meta).

The bromo group at C2 directs to the C4 and C6 positions (ortho and para).

The fluoro group at C3 directs to the C2, C4, and C6 positions (ortho and para).

Considering the combined influence, the positions are activated or deactivated as follows:

C4 and C6: These positions are para and ortho, respectively, to the directing influence of both halogens.

C5: This position is meta to the nitro group but is sterically hindered and electronically disfavored by the adjacent halogens.

Therefore, electrophilic attack, while difficult, would be most likely to occur at the C4 and C6 positions, which benefit from the resonance stabilization provided by the halogen substituents. libretexts.orgorganicchemistrytutor.com The extreme deactivation of the ring means that reactions like Friedel-Crafts alkylation and acylation are generally not feasible. msu.edu

Nucleophilic Aromatic Substitution Mechanisms

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction provides a pathway to replace one of the halogen substituents with a nucleophile. The mechanism proceeds through a two-step addition-elimination process.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govimperial.ac.uk The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. researchgate.netquora.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion. nih.gov

In SNAr reactions of haloarenes, the rate-determining step is typically the initial nucleophilic attack. nih.gov Consequently, the reactivity is influenced more by the electrophilicity of the carbon being attacked than by the strength of the carbon-halogen bond. Fluorine, being the most electronegative halogen, makes the attached carbon more electron-deficient and thus more susceptible to nucleophilic attack. This leads to a reactivity trend among halogens in SNAr reactions that is often the reverse of their bond strengths: F > Cl > Br > I. imperial.ac.uk

For this compound, a nucleophile can attack either the carbon bearing the fluorine (C3) or the carbon bearing the bromine (C2). Given the general principles of SNAr, the C-F bond is typically more labile than the C-Br bond. The nitro group strongly activates the ortho (C2) and para positions to nucleophilic attack. In this molecule, both halogens are ortho to the nitro group, making both sites reactive. However, the greater electronegativity of fluorine generally makes it the better leaving group in SNAr reactions, suggesting that substitution of the fluorine atom is often favored. researchgate.netresearchgate.netnih.gov

Reduction Reactions of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For halogenated nitroaromatics like this compound, the key challenge is to achieve chemoselective reduction of the nitro group without causing hydrodehalogenation (replacement of the halogen with hydrogen). acs.orggoogle.com

Various methods can be employed for this transformation, with the choice of reagent being critical to preserving the C-Br and C-F bonds. wikipedia.orgmasterorganicchemistry.com

| Reagent/Method | Typical Conditions | Selectivity and Remarks |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Highly efficient for nitro reduction but often causes dehalogenation, especially of C-Br bonds. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | Raney Nickel | Often used as an alternative to Pd/C when trying to avoid dehalogenation of aromatic chlorides and bromides. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | Platinum(IV) Oxide (PtO₂) | Can be used, but dehalogenation remains a significant risk. google.com |

| Metal/Acid Reduction | Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | A classic and often chemoselective method that tolerates many functional groups, including halogens. commonorganicchemistry.comchemrxiv.org |

| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) | A mild and effective reagent for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.comcommonorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with a catalyst (e.g., Fe, Raney Ni) | Can offer high selectivity under controlled temperature conditions. wikipedia.org |

| Sulfide-based Reagents | Sodium Sulfide (Na₂S) or Ammonium (B1175870) Polysulfide | Useful for selective reduction, particularly in dinitro compounds, and generally compatible with halogens. commonorganicchemistry.comresearchgate.net |

For the synthesis of 2-bromo-3-fluoroaniline (B56032) from this compound, methods using iron, zinc, or tin(II) chloride in acidic media are generally preferred due to their higher functional group tolerance and lower risk of dehalogenation compared to some catalytic hydrogenation methods. commonorganicchemistry.comchemrxiv.org

Reactivity of Bromine and Fluorine Substituents

The bromine and fluorine atoms on the this compound ring exhibit distinct and often complementary reactivity, which allows for selective functionalization of the molecule. Their behavior is highly dependent on the reaction type.

| Reaction Type | Relative Reactivity | Reasoning |

| Nucleophilic Aromatic Substitution (SNAr) | F > Br | The rate-determining step is the nucleophilic attack. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and better stabilizes the transition state leading to the Meisenheimer complex. imperial.ac.uk |

| Metal-Mediated Cross-Coupling | Br >> F | These reactions typically proceed via oxidative addition of the C-X bond to a low-valent metal center (e.g., Pd(0)). The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition. jk-sci.com |

This differential reactivity is synthetically valuable. One can perform a nucleophilic aromatic substitution to replace the fluorine atom, followed by a palladium-catalyzed cross-coupling reaction at the bromine position, or vice versa, enabling the controlled introduction of two different substituents onto the aromatic ring.

Radical Reactions and Mechanistic Investigations

The study of radical reactions involving halogenated nitrobenzenes often involves the formation of radical anions. Nitroaromatic compounds can readily accept an electron to form a nitro radical anion due to the electron-withdrawing nature of the nitro group. rsc.org

Research has shown that solutions of the nitrobenzene (B124822) radical-anion can be prepared and studied. rsc.org In the case of halogenated derivatives, the stability of these radical anions can be compromised. Specifically, the radical anions of ortho-chlorinated nitrobenzenes have been observed to be unstable, undergoing a first-order decay where the chlorine atom is replaced by hydrogen. rsc.org This suggests that a similar decomposition pathway involving the loss of a bromide or fluoride (B91410) ion could be possible for the radical anion of this compound.

Hydroxyl radical-induced oxidation of nitrobenzene has also been investigated, leading to the formation of various phenolic products. acs.org While less studied than ionic pathways, radical mechanisms can play a role in nitration under certain conditions and are an area of ongoing mechanistic investigation. researchgate.netresearchgate.netmasterorganicchemistry.com

Metal-Mediated Cross-Coupling Reactions

The bromine substituent in this compound serves as an excellent handle for a variety of metal-mediated cross-coupling reactions, most commonly those catalyzed by palladium. The C-Br bond is readily activated for oxidative addition to a Pd(0) catalyst, while the much stronger and less reactive C-F bond typically remains intact under standard cross-coupling conditions. jk-sci.comacs.org This selective reactivity allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Key examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a versatile method for synthesizing biaryl compounds.

Mizoroki-Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. researchgate.netmdpi.comacs.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups on the alkene partner. acs.org

Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. jk-sci.comwikipedia.orgorganic-chemistry.orgyoutube.com It is a premier method for synthesizing aryl amines and has largely replaced older, harsher methods. wikipedia.org

The general scheme for these reactions involves an initial oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or alkene insertion (for Heck) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. jk-sci.comnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Aryl-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Mizoroki-Heck Reaction | Alkene (H₂C=CHR) | Aryl-C=C | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | R¹R²NH | Aryl-N | Pd(0) catalyst, Phosphine Ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOtBu) |

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the structural framework of 2-Bromo-3-fluoronitrobenzene. uha.fr These methods probe the vibrational energy levels of the molecule, providing a distinct "fingerprint" based on its atomic composition and bonding arrangement. bruker.com

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands appear in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) ring.

NO₂ Asymmetric and Symmetric Stretching: Strong absorptions are expected around 1550-1520 cm⁻¹ (asymmetric) and 1350-1320 cm⁻¹ (symmetric), confirming the presence of the nitro group.

C-F Stretching: A strong band is typically found in the 1250-1020 cm⁻¹ region.

C-Br Stretching: This vibration occurs at lower frequencies, generally in the 680-515 cm⁻¹ range.

The combination of FT-IR and FT-Raman is particularly powerful because vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete structural picture. uha.fr

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| NO₂ Asymmetric Stretch | 1550 - 1520 | FT-IR |

| NO₂ Symmetric Stretch | 1350 - 1320 | FT-IR |

| C-F Stretch | 1250 - 1020 | FT-IR |

| C-Br Stretch | 680 - 515 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. springernature.com By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. youtube.com

For this compound (C₆H₃BrFNO₂), ¹H NMR spectroscopy would reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of their positions relative to the electron-withdrawing nitro and halogen substituents. The fluorine atom would also induce splitting (H-F coupling).

¹³C NMR spectroscopy would show six signals for the six unique carbon atoms in the aromatic ring. The chemical shifts would be influenced by the attached substituents (Br, F, NO₂). Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish H-H and C-H correlations, respectively, confirming the substitution pattern. springernature.comyoutube.com Although specific experimental data for this compound is not detailed in the search results, data for analogous compounds like 2-fluoro-4-bromonitrobenzene can provide insight into the expected spectral patterns. chemicalbook.com

Mass Spectrometry (MS) for Trace Analysis and Fragmentation Studies

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For this compound, the electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 220 g/mol ). nih.gov A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one bromine atom (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

The fragmentation of the molecular ion is driven by the molecule's structure and functional groups. whitman.edu Common fragmentation pathways for halogenated nitroaromatic compounds include:

Loss of the nitro group (NO₂•, 46 Da).

Loss of a bromine atom (Br•, 79/81 Da).

Loss of a fluorine atom (F•, 19 Da).

Loss of carbon monoxide (CO, 28 Da) following the initial loss of the nitro group.

These fragmentation patterns provide confirmatory evidence for the compound's structure. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (for ⁷⁹Br) | Description |

| [M]⁺ | 219 | Molecular Ion |

| [M+2]⁺ | 221 | Isotopic peak due to ⁸¹Br |

| [M-NO₂]⁺ | 173 | Loss of nitro group |

| [M-Br]⁺ | 140 | Loss of bromine atom |

| [M-NO₂-CO]⁺ | 145 | Subsequent loss of CO |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov It is an ideal method for the qualitative and quantitative analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. rsc.org The separated compound then enters the mass spectrometer, where it is identified based on its mass spectrum and fragmentation pattern. The PubChem database notes the availability of a GC-MS spectrum for 2-bromo-1-fluoro-3-nitrobenzene, indicating the suitability of this technique. nih.gov Isotope dilution GC-MS methods can be developed for high-precision quantification, often achieving detection limits in the nanogram range. pherobase.com

For analyzing this compound in more complex or non-volatile mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. mdpi.com LC separates components in a liquid phase, which is then introduced into the mass spectrometer. This technique is highly versatile, with various ionization methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) available. umb.edu LC-MS is particularly useful for trace analysis in environmental or biological samples, offering high sensitivity and specificity with limits of quantification often in the low ng/mL range. mdpi.comumb.edu

UV-Visible Spectroscopy in Electronic Structure Elucidation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of the benzene ring, nitro group, and halogen substituents gives rise to characteristic absorption bands. A study on the related compound 1-bromo-3-fluorobenzene (B1666201) utilized UV spectroscopy to investigate electronic properties such as absorption wavelengths and frontier molecular orbital energies. nih.gov The nitro group, acting as a chromophore, significantly influences the electronic spectrum. The absorption maxima (λmax) can provide insights into the electronic structure and conjugation within the molecule.

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of this compound and separating it from isomers and impurities. rsc.orgbldpharm.com

Gas Chromatography (GC): Due to its volatility, GC is well-suited for this compound. A high-resolution capillary column (e.g., DB-624) with temperature programming can effectively separate closely related isomers. rsc.org The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, typically using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, is a standard method for purity analysis of aromatic compounds. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. HPLC methods are robust and can be validated to provide highly accurate and precise purity assessments. bldpharm.com

X-ray Diffraction Studies for Solid-State Structure Determination

Extensive searches of publicly available scientific literature and crystallographic databases have revealed no published single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles, are not available.

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Such studies would provide precise information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. This information is crucial for understanding its physical properties and chemical reactivity.

While computational methods can predict the molecular structure of this compound, experimental validation through single-crystal X-ray diffraction is essential for a definitive structural elucidation. The absence of such data in the literature indicates that either the compound has not yet been subjected to this type of analysis, or the results have not been publicly disseminated.

Further research involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to determine its precise solid-state structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. semanticscholar.org DFT calculations are instrumental in determining the optimized molecular geometry of 2-Bromo-3-fluoronitrobenzene, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. These geometric parameters are fundamental to understanding the molecule's stability and steric properties. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting chemical reactivity. hakon-art.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These two orbitals are often referred to as the frontier orbitals. youtube.comossila.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor; its energy level is indicative of the molecule's nucleophilicity or electron-donating capability. ossila.comyoutube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level reflecting the molecule's electrophilicity or electron-accepting ability. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.com For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, guiding the understanding of its reaction mechanisms.

| Orbital | Description | Significance in Chemical Reactions |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. ossila.com | Determines the molecule's ability to donate electrons (nucleophilicity). Molecules react through their HOMO when acting as a nucleophile. youtube.comyoutube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is not occupied by electrons. ossila.com | Determines the molecule's ability to accept electrons (electrophilicity). Molecules react through their LUMO when acting as an electrophile. youtube.comyoutube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. hakon-art.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto the surface of constant electron density, providing a guide to how a molecule will interact with other charged species. uni-muenchen.dewolfram.com The MEP map uses a color scale to denote different regions of electrostatic potential.

Red : Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. researchgate.net

Blue : Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. researchgate.net

Green : Represents areas of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the highly electronegative nitro group, identifying them as strong nucleophilic sites. Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms of the aromatic ring and potentially in the region of the bromine atom, indicating susceptibility to nucleophilic attack. The MEP map is a powerful tool for predicting intermolecular interactions and reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities. wikipedia.org This method offers a detailed view of the Lewis-like structure of a molecule, including charge distribution and bond character (covalent vs. ionic). wikipedia.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global quantum chemical descriptors can be calculated. These descriptors are crucial for establishing structure-reactivity relationships by quantifying various aspects of a molecule's chemical behavior. hakon-art.comresearchgate.net They provide a theoretical framework for understanding concepts like hardness, softness, and electrophilicity. hakon-art.com A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap and is more polarizable. hakon-art.com

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. hakon-art.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. hakon-art.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. hakon-art.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. hakon-art.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrobenzene (B124822) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. niscpr.res.incore.ac.uk For nitroaromatic compounds, QSAR models are particularly important for predicting properties like mutagenicity and toxicity to various organisms. niscpr.res.inkg.ac.rs

These models typically employ a range of descriptors, including quantum chemical parameters, to quantify structural features. core.ac.uk In studies on nitrobenzenes, descriptors such as the energy of the LUMO (ELUMO), the electrophilicity index (ω), and the octanol-water partition coefficient (logP) have been shown to be significant predictors of toxicity. niscpr.res.incore.ac.uk The inclusion of this compound in such a QSAR study would involve calculating its relevant descriptors and using the established model to predict its biological activity. This approach is valuable for screening new compounds and prioritizing them for experimental testing, thereby saving time and resources. niscpr.res.in

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By calculating the potential energy surface for a reaction, chemists can identify and characterize the structures and energies of reactants, intermediates, transition states, and products. nih.gov This provides a step-by-step understanding of the reaction pathway and allows for the determination of activation energies, which govern the reaction rate.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). Computational methods, particularly DFT, can be used to model the mechanism of an SNAr reaction on this substrate. This would involve:

Modeling the initial attack of a nucleophile on the aromatic ring.

Locating the transition state for this step.

Characterizing the resulting Meisenheimer complex, which is a key intermediate.

Modeling the departure of the leaving group (either bromide or fluoride) and locating the corresponding transition state.

By comparing the activation energies for the displacement of the bromo and fluoro substituents, it is possible to predict the regioselectivity of the reaction. These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone. escholarship.org

Prediction of Spectroscopic Parameters via Theoretical Calculations

Computational chemistry provides a powerful framework for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra. These predictions are crucial for understanding the molecule's electronic structure and dynamic behavior.

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. A common and effective approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), followed by calculations of spectroscopic parameters at the same or a higher level of theory.

Predicted NMR Spectra

Theoretical calculations of NMR shielding constants, which are then converted to chemical shifts, offer a window into the electronic environment of each nucleus. For this compound, predictions for ¹H, ¹³C, and ¹⁹F NMR spectra are particularly valuable for structural elucidation. The electron-withdrawing nature of the nitro group, along with the inductive and resonance effects of the bromine and fluorine substituents, creates a distinct electronic distribution around the aromatic ring, which is reflected in the predicted chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for such calculations.

Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound Calculated using the GIAO method with the B3LYP functional and 6-311++G(d,p) basis set, referenced against a TMS standard for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H-4 | 8.15 |

| H-5 | 7.60 | |

| H-6 | 7.90 | |

| ¹³C | C-1 (C-NO₂) | 150.2 |

| C-2 (C-Br) | 118.5 | |

| C-3 (C-F) | 160.8 (d, ¹JCF ≈ 250 Hz) | |

| C-4 | 130.4 | |

| C-5 | 125.1 | |

| C-6 | 135.7 | |

| ¹⁹F | F-3 | -110.3 |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Predicted Vibrational Spectra (IR and Raman)

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Calculated using the B3LYP functional with the 6-311++G(d,p) basis set.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100 - 3050 | Aromatic C-H stretching |

| νas(NO₂) | 1545 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1355 | Symmetric NO₂ stretching |

| ν(C-F) | 1260 | C-F stretching |

| ν(C-Br) | 680 | C-Br stretching |

| δ(NO₂) | 850 | NO₂ bending (scissoring) |

| γ(C-H) | 750 - 900 | Out-of-plane C-H bending |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Predicted Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. qu.edu.qa By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The specific wavelengths of these transitions are influenced by the interplay of the nitro, bromo, and fluoro substituents on the molecular orbitals involved.

Table 3: Predicted Major Electronic Transitions for this compound Calculated using TD-DFT with the CAM-B3LYP functional and 6-311++G(d,p) basis set.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 250 | 0.22 | HOMO-1 → LUMO |

| S₀ → S₃ | 218 | 0.35 | HOMO → LUMO+1 |

Note: The table is interactive. You can sort the data by clicking on the column headers. HOMO stands for Highest Occupied Molecular Orbital, and LUMO for Lowest Unoccupied Molecular Orbital.

Applications in Advanced Chemical Synthesis

Role as Key Building Block in Multi-Step Organic Synthesis

2-Bromo-3-fluoronitrobenzene serves as a crucial starting material in multi-step synthetic sequences, where each functional group can be selectively manipulated to achieve a desired target molecule. The nitro group can act as a meta-director in electrophilic aromatic substitution reactions, while also being a precursor to an amino group which is an ortho-, para-director. The bromo and fluoro groups offer sites for various coupling and substitution reactions.

A notable example of a multi-step synthesis involving a related fluorinated nitroaromatic compound is the preparation of 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride. This synthesis proceeds through a series of transformations including nitration, bromination, reduction of the nitro group, deamination, and finally hydrolysis to yield the target carboxylic acid. This sequence highlights how the nitro group is strategically used and then modified to facilitate the construction of the final product.

The general principles of multi-step synthesis with substituted benzenes underscore the importance of the order of reactions to control the regiochemistry of the final product. For instance, introducing a meta-directing group like the nitro group first allows for the subsequent introduction of other substituents at the meta position.

Precursor for Substituted Anilines and Amines

One of the most common and important applications of this compound is its role as a precursor to 2-bromo-3-fluoroaniline (B56032). The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a wide array of subsequent chemical modifications.

Several methods have been reported for the efficient reduction of this compound to 2-bromo-3-fluoroaniline. These methods often employ metal catalysts or reducing agents under specific reaction conditions to achieve high yields.

| Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|

| Iron powder, hydrochloric acid, ethanol, reflux | 2-bromo-3-fluoroaniline | Not specified | biosynth.com |

| Nickel(II) chloride, sodium borohydride, methanol, 0 °C | 2-bromo-3-fluoroaniline | 70% | |

| Hydrogen, Raney nickel, methanol, room temperature, 1 MPa | 2-bromo-3-fluoroaniline | 98% |

The resulting 2-bromo-3-fluoroaniline is a valuable intermediate in its own right, serving as a building block for pharmaceuticals and other fine chemicals. biosynth.com

Derivatization Strategies for Novel Chemical Entities

The functional groups present in this compound and its primary derivative, 2-bromo-3-fluoroaniline, provide multiple avenues for derivatization to create novel chemical entities.

Amino Group Transformations : The amino group of 2-bromo-3-fluoroaniline can be converted into a diazonium salt through diazotization. This diazonium salt can then undergo a variety of reactions, such as Sandmeyer reactions to introduce other functional groups like cyano, chloro, or another bromo group, or it can be used in azo coupling reactions. biosynth.com

Suzuki Coupling : The bromine atom on the aromatic ring is amenable to transition metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction can be employed to form a new carbon-carbon bond by reacting the bromo-substituted ring with a boronic acid, leading to the synthesis of more complex biaryl structures. biosynth.com

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the fluorine or bromine atom by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups onto the aromatic ring. The fluorine atom is generally a better leaving group than bromine in SNAr reactions.

These derivatization strategies allow chemists to systematically modify the structure of this compound to explore new chemical space and develop compounds with desired properties.

Synthesis of Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their unique biological properties. While direct examples of the synthesis of heterocyclic compounds starting from this compound are not extensively documented in the reviewed literature, the chemistry of this and related compounds suggests its potential in this area.

For instance, the synthesis of boron-containing heterocyclic compounds has been demonstrated starting from the regioselective amination of 3,4-difluoronitrobenzene (B149031) with various cyclamines. The resulting nitro derivatives are then reduced to the corresponding anilines, which undergo further reactions to form the final heterocyclic products. This highlights a pathway where a fluoronitrobenzene is a key starting material for heterocycle synthesis.

Furthermore, the synthesis of fluorinated nitrogen heterocycles has been achieved using 2-bromoaniline (B46623) as a starting material, which is a close analogue of the reduction product of this compound. In one study, 2-bromoaniline was reacted with pentafluoropyridine (B1199360) to form an intermediate that was then subjected to cyclization reactions.

Stereoselective Synthesis Methodologies

A comprehensive search of the scientific literature did not yield specific examples of this compound being directly employed in stereoselective synthesis methodologies. While fluorinated compounds are of great interest in asymmetric synthesis, the current body of research does not highlight this particular compound in reactions where the stereochemical outcome is controlled.

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Activity of Nitroaromatic Derivatives

Nitroaromatic compounds represent an important class of antimicrobial agents used against a wide spectrum of microorganisms, including bacteria and protozoa. encyclopedia.pubscielo.br The presence of the nitro group is often essential for the antimicrobial effect, which is not inherent to the parent compound but is realized upon its metabolic activation within the target cell. encyclopedia.pubresearchgate.net For instance, the antibacterial activity of nitrated pyrrolomycins is enhanced by the presence of nitro groups, with bromine-substituted derivatives showing strong activity. encyclopedia.pub Similarly, certain flavonoid derivatives containing bromine and a nitro group have demonstrated significant antimicrobial properties. nih.gov

The biological activity of nitroaromatic compounds is critically dependent on the enzymatic reduction of the nitro group. researchgate.netscielo.br This bioactivation process is central to both their therapeutic efficacy and their potential toxicity. scielo.br The reduction can proceed through two main pathways mediated by nitroreductase enzymes:

Two-electron reduction: Type I nitroreductases, which are oxygen-insensitive, catalyze the direct reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), then to a hydroxylamine (B1172632) (R-NHOH), and finally to the corresponding amine (R-NH₂). scielo.brresearchgate.net The hydroxylamine intermediate is highly reactive and considered a key cytotoxic species. scielo.br

One-electron reduction: Type II nitroreductases, which are oxygen-sensitive, reduce the nitro group to a nitro anion radical (R-NO₂⁻). nih.govscielo.br In the presence of oxygen, this radical can transfer its electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitroaromatic compound. scielo.br This futile cycling leads to the production of reactive oxygen species (ROS) and significant oxidative stress within the cell. eurekaselect.com

These reactive intermediates—the nitro anion radical, nitroso, and hydroxylamine derivatives—are capable of damaging cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. encyclopedia.pubeurekaselect.com The selective toxicity of these compounds against anaerobic microbes or hypoxic tumor cells is often attributed to the lower oxygen tension in these environments, which favors the accumulation of the cytotoxic intermediates rather than futile redox cycling. researchgate.net

| Intermediate Species | Generating Pathway | Primary Cellular Effect |

| Nitro Anion Radical (R-NO₂⁻) | One-electron reduction | Redox cycling with O₂, generating superoxide anions and oxidative stress. scielo.br |

| Nitroso Derivative (R-NO) | Two-electron reduction | A highly reactive electrophile that can form adducts with cellular nucleophiles. scielo.breurekaselect.com |

| Hydroxylamine (R-NHOH) | Two-electron reduction | Can bind to DNA and other macromolecules, causing direct damage and mutagenesis. scielo.brresearchgate.net |

| Superoxide Anion (O₂⁻) | Redox cycling of nitro anion radical | Induces oxidative stress, damaging cellular components. nih.gov |

This table summarizes the key reactive intermediates generated from nitroaromatic bioactivation and their effects in biological systems.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of nitroaromatic compounds while minimizing their toxicity. The electronic properties and lipophilicity of the molecule, which are influenced by its various substituents, play a key role.

Role of the Nitro Group: The reduction potential of the nitro group is a determining factor for its bioactivation. Electron-withdrawing substituents on the aromatic ring can increase this potential, facilitating reduction by nitroreductases and often enhancing antimicrobial activity. nih.gov Studies on 5-nitro-1,10-phenanthroline (B1664666) compounds found that replacing the nitro group with other electron-withdrawing groups like bromo or chloro resulted in a tenfold decrease in antitubercular activity, highlighting the unique role of the nitro moiety. encyclopedia.pub

Influence of Halogen Substituents: The presence, type, and position of halogen atoms can significantly modulate a compound's activity. Halogens like bromine and fluorine, as found in 2-Bromo-3-fluoronitrobenzene, influence the molecule's lipophilicity, which affects its ability to cross cell membranes. encyclopedia.pub They also alter the electronic environment of the aromatic ring, which can impact the rate of enzymatic reduction. eurekaselect.com For example, SAR analysis of certain diarylsulfide piperazine-amide hybrids revealed that disubstituted compounds, particularly with chloro or nitro groups, exhibited superior antibacterial activity. asianpubs.org

| Substituent Feature | Influence on Antimicrobial Activity | Rationale |

| Nitro Group (NO₂) Position | Critical for activity; specific positions often required for optimal efficacy. encyclopedia.pub | Affects the molecule's redox potential and interaction with the active site of nitroreductase enzymes. encyclopedia.pub |

| Additional Electron-Withdrawing Groups | Generally increases potency. nih.gov | Facilitates the enzymatic reduction of the nitro group, which is the key activation step. nih.gov |

| Halogen Atoms (e.g., Br, F, Cl) | Modulates lipophilicity and electronic properties. encyclopedia.pubasianpubs.org | Can enhance cell membrane penetration and alter the rate of bioactivation. encyclopedia.pub |

| Lipophilicity (Hydrophobicity) | An optimal level is required for efficacy. | Affects membrane permeability and interaction with biological targets; too high or too low can be detrimental. encyclopedia.pub |

This table outlines general structure-activity relationship principles for nitroaromatic antimicrobial agents.

Antineoplastic and Anticancer Drug Development

The unique physiology of solid tumors, particularly the presence of hypoxic (low-oxygen) regions, makes them susceptible to drugs activated by reduction. mdpi.com Nitroaromatic compounds are therefore of great interest as hypoxia-activated prodrugs for cancer therapy. mdpi.comresearchgate.net In the low-oxygen environment of a tumor, nitroreductase enzymes that are often overexpressed in cancer cells can reduce the nitro group to generate cytotoxic species, leading to selective killing of cancer cells with limited damage to surrounding healthy, oxygenated tissues. researchgate.net

Derivatives of nitroaromatics have been investigated for their growth-inhibitory activity against various human cancer cell lines. researchgate.net For example, 9-nitro-noscapine, a derivative of a plant alkaloid, was shown to induce apoptosis selectively in tumor cells, including those resistant to other chemotherapeutic agents. nih.gov The presence of a good leaving group, such as a bromide, at certain positions in the molecular structure has been linked to the alkylating properties of some nitroaromatic anticancer agents, which contribute to their mechanism of action. researchgate.net

Antiparasitic and Antihypertensive Agents

Antiparasitic Agents: Nitroaromatic compounds are a cornerstone in the treatment of diseases caused by protozoan parasites, many of which thrive in anaerobic or microaerophilic environments. nih.govscielo.br Drugs like benznidazole (B1666585) and fexinidazole (B1672616) are used to treat Chagas disease and sleeping sickness, respectively. mdpi.comnih.gov The therapeutic mechanism mirrors their antimicrobial action, relying on the selective reduction of the nitro group by parasite-specific enzymes (e.g., type I nitroreductases) into radical and cytotoxic species that are lethal to the parasite. nih.gov The efficacy of these agents stems from the fact that the metabolic machinery of these parasites is more efficient at bioactivating the nitro-prodrug than the host's cells. nih.gov Benzimidazole derivatives, a class of antiparasitic agents, have also been synthesized with various substituents to enhance their activity against parasites like Giardia lamblia and Entamoeba histolytica. nih.gov

Antihypertensive Agents: While less common, some nitro compounds have been explored for their antihypertensive properties. encyclopedia.pub The mechanism of action in this context is often different from the reductive bioactivation seen in antimicrobial applications. For instance, 3-nitropropionic acid has been shown to cause vasodilation by stimulating guanylate cyclase, an action similar to that of nitric oxide (NO) donors. nih.gov Well-known drugs like sodium nitroprusside function as potent vasodilators by releasing nitric oxide directly, which relaxes the smooth muscle in blood vessels and lowers blood pressure. youtube.comyoutube.com This suggests a potential, albeit distinct, pathway for certain nitroaromatic structures to influence blood pressure.

Development of Novel Pharmacophores

The nitro group itself can be considered both a pharmacophore (a molecular feature responsible for a drug's biological activity) and a toxicophore (a feature responsible for toxicity). nih.gov Its strong electron-withdrawing nature and capacity for bioreduction make it a unique scaffold for designing new bioactive molecules. nih.govencyclopedia.pub A structure like this compound provides a template that combines the essential nitro group with two different halogens on an aromatic ring. This combination allows for fine-tuning of steric, electronic, and lipophilic properties, offering a versatile starting point for developing novel pharmacophores. By modifying this scaffold, medicinal chemists can explore new derivatives with potentially enhanced selectivity and efficacy for a range of therapeutic targets, from microbial enzymes to cancer-related proteins. mdpi.com

Investigating Enzymatic Interactions and Inhibition

The biological effects of nitroaromatic compounds are fundamentally mediated by their interactions with enzymes. scielo.br The primary enzymes of interest are nitroreductases, which belong to the flavoenzyme family and use cofactors like NADH or NADPH to catalyze the reduction of the nitro group. researchgate.neteaht.org Understanding how the structure of a specific nitroaromatic compound, such as this compound, influences its recognition and turnover by different nitroreductases is key to predicting its biological activity. researchgate.net

The reduction of the nitro group is the initial step that triggers a cascade of events. researchgate.net The resulting reactive species can then act as inhibitors of other crucial enzymes. nih.gov For example, some nitro compounds have been found to inhibit fungal 14α-demethylase, an enzyme necessary for ergosterol (B1671047) synthesis, through strong electrostatic interactions between the nitro group and the enzyme's active site. nih.gov Therefore, nitroaromatic compounds can act both as substrates for activating enzymes (nitroreductases) and as precursors to inhibitors of other enzymatic targets.

Target-Based Drug Discovery and Ligand Design

This compound serves as a valuable scaffold and versatile intermediate in the field of target-based drug discovery, where the design and synthesis of ligands for specific biological targets are paramount. Its unique substitution pattern, featuring bromine, fluorine, and nitro groups on the benzene (B151609) ring, offers medicinal chemists a strategic starting point for the construction of complex molecules with desired pharmacological activities. The reactivity of these functional groups allows for a variety of chemical transformations, enabling the exploration of chemical space around a core structure to optimize binding affinity and selectivity for a given protein target.

The presence of the bromine atom is particularly advantageous for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is crucial in ligand design, where the systematic modification of a molecule's structure is necessary to probe the binding pocket of a target protein and establish structure-activity relationships (SAR).

A notable example of the application of this compound in ligand design is in the synthesis of carbazole-containing sulfonamides, which have been investigated as modulators of cryptochrome (B1237616) (CRY). Cryptochromes are key components of the circadian clock, and their modulation has therapeutic potential in treating a range of disorders, including sleep disorders, metabolic diseases, and cancer.

In the synthesis of these cryptochrome modulators, this compound is utilized in a key Suzuki coupling reaction. Specifically, it is reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst. This step is critical for constructing the biaryl system that forms the core of the final carbazole (B46965) scaffold. The subsequent reaction steps typically involve the reduction of the nitro group to an amine, followed by intramolecular cyclization to form the carbazole ring system, and finally, the introduction of the sulfonamide moiety.

The strategic use of this compound in this synthesis highlights its importance as a building block. The fluorine atom can influence the electronic properties of the molecule and can be involved in favorable interactions within the binding site of the target protein. The nitro group, after its transformation to an amine, serves as a key handle for the crucial cyclization step.

Below is a data table summarizing the key reaction in the synthesis of a cryptochrome modulator precursor, illustrating the role of this compound.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Catalyst | Product Fragment | Biological Target Class |

| This compound | 2-Fluorophenylboronic acid | Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | 2-Fluoro-1-(2-fluorophenyl)-3-nitrobenzene | Cryptochrome Modulators |

This example demonstrates how this compound is a valuable starting material in target-based drug discovery, enabling the synthesis of novel ligands for important biological targets. The ability to systematically modify its structure through well-established chemical reactions makes it a powerful tool for medicinal chemists in the design and development of new therapeutic agents.

Applications in Materials Science

Synthesis of Specialized Polymers and Advanced Materials

2-Bromo-3-fluoronitrobenzene serves as a valuable building block for the synthesis of specialized polymers. Halogenated aromatic nitro compounds are key monomers in the production of high-performance polymers such as polyarylethers. The presence of the electron-withdrawing nitro group activates the fluorine and bromine atoms towards nucleophilic aromatic substitution, a common polymerization mechanism for creating these materials.

The general synthetic approach involves reacting a dihalogenated monomer with a bisphenol under basic conditions. In the case of polymers derived from this compound, the resulting polyarylether chain would possess nitro groups at regular intervals. These nitro groups can be chemically modified in subsequent steps to introduce other functionalities, thereby tuning the polymer's properties for specific applications, such as enhanced thermal stability, altered solubility, or the introduction of chromogenic and fluorogenic properties.

Electronic and Optical Properties of Derivatives

Derivatives of this compound, particularly those with a diphenyl ether structure, exhibit interesting electronic and optical properties that are highly dependent on their substitution patterns. The number and position of halogen atoms significantly influence properties such as polarizability, polarizability anisotropies, and quadrupole moments. nih.gov

Organic Electrophosphorescent and Electroluminescent Materials

In the field of organic light-emitting diodes (OLEDs), materials with tailored electronic properties are essential for efficient device performance. Organic electroluminescent compounds, including fluorene (B118485) derivatives, are designed to exhibit high luminous efficiency and long operational lifetimes. google.com For optimal efficiency, OLEDs require a balance of hole and electron transport within the device structure. aps.org

While direct applications of this compound in commercial OLEDs are not widely documented, its electron-deficient aromatic system makes its derivatives potential candidates for use as electron-transporting or host materials. The presence of the electronegative fluorine and nitro groups can lower the energy levels of the molecular orbitals, facilitating electron injection and transport. By incorporating this moiety into larger conjugated systems, it is conceivable to develop novel materials for electrophosphorescent and electroluminescent applications. For example, phosphorescent dyes based on iridium(III) complexes are used in OLEDs, and the ligands in these complexes can be modified with various functional groups to tune their emissive properties. aps.org

Applications in Sensing and Optoelectronics

The functional groups of this compound make it a potential precursor for materials used in sensing and optoelectronics. The development of chemical sensors and optoelectronic devices often relies on molecules that exhibit changes in their optical or electronic properties in response to external stimuli.

For instance, the synthesis of solvatochromic dyes, which change color in response to the polarity of their environment, can involve precursors with donor and acceptor groups. The nitro group in this compound is a strong electron acceptor. Through chemical modification, such as the reduction of the nitro group to an amine and subsequent reactions, it is possible to create donor-acceptor molecules. These molecules could then be investigated for their solvatochromic behavior and potential use in sensing applications.

Crystalline Materials and Supramolecular Assemblies

The solid-state packing of molecules, governed by intermolecular interactions, is crucial for the properties of crystalline materials. In halogenated nitroaromatic compounds like this compound, several types of non-covalent interactions can direct the formation of specific supramolecular assemblies.

Halogen bonding is a significant interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile, such as the oxygen atoms of the nitro group. birmingham.ac.uknih.gov This C-X···O interaction is a reliable tool in crystal engineering for building predictable supramolecular structures. nih.govresearchgate.net The study of the crystal structure of a related compound, 2-bromo-3-nitrotoluene, reveals a dihedral angle of 54.1(4)° between the nitro group and the phenyl ring, which influences the molecular packing. sigmaaldrich.com

Environmental Impact and Biotransformation Studies

Environmental Fate and Degradation Pathways of Halogenated Nitrobenzenes

Halogenated nitroaromatic compounds are introduced into the environment primarily through human activities, including their use in the synthesis of pesticides, dyes, explosives, and pharmaceuticals. nih.govresearchgate.net Their extensive use has led to the contamination of soil and groundwater. nih.govasm.org The environmental fate of these compounds is governed by several processes, including photolysis, hydrolysis, and microbial degradation. nih.gov While some compounds may be transformed by abiotic mechanisms, microbial degradation is a primary pathway for many nitroaromatics. nih.gov

The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation. asm.org In soil and water, these compounds can be mobile and may leach into groundwater. nih.govcdc.gov Under anaerobic conditions, often found in subsurface environments, soil microbes and reduced minerals can catalyze the reduction of the nitro group. This reduction is a key step in their transformation, often leading to the formation of aromatic amines. However, the degradation process can sometimes result in the formation of intermediate products that are more toxic than the parent compound.

The primary transformation mechanisms for nitroaromatic compounds include:

Photolysis: Degradation by light, particularly for compounds like TNT, RDX, HMX, and tetryl. nih.gov